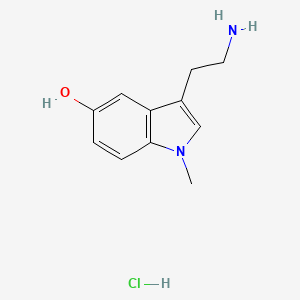

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride

Description

3-(2-Aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride is a synthetic derivative of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter critical for regulating mood, appetite, and sleep. The compound features a methyl group at the indole nitrogen (position 1) and a hydroxyl group at position 5, coupled with a 2-aminoethyl side chain at position 3 . Its molecular formula is C₁₁H₁₅N₂O·HCl, with a molecular weight of 226.72 g/mol (calculated from constituent atoms).

This compound was designed to enhance binding affinity to the serotonin transporter (SERT). Evidence shows that the methyl group at position 1 improves hydrophobic interactions with SERT's allosteric site, resulting in a Ki value of 24.9 ± 5.4 μM, significantly higher than 5-HT’s affinity (P < 0.05) . Its hydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

3-(2-aminoethyl)-1-methylindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13;/h2-3,6-7,14H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYSRQLTJLNBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-92-2 | |

| Record name | 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride can be achieved through several synthetic routesThe final step involves the conversion of the free base to its hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the indole ring or the aminoethyl side chain.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but often include a range of oxidized, reduced, or substituted indole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 216.70 g/mol

- CAS Number : 73536-92-2

The presence of an amino group and a hydroxyl group in its structure allows for diverse interactions with biological systems, making it suitable for various applications.

Migraine Treatment

Research indicates that derivatives of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride may be effective in treating migraines. A patent describes the compound's ability to cause contraction of vascular tissues, similar to known migraine treatments like methysergide, suggesting its potential as a therapeutic agent for migraine relief .

Dosage Recommendations :

- Suggested dosage ranges from 0.1 mg to 100 mg per unit dose, administered up to several times daily depending on the severity of the condition .

Antidepressant Effects

Studies have explored the role of indole derivatives in modulating serotonin pathways, which are crucial in the treatment of depression. The compound's structural similarity to serotonin may facilitate its interaction with serotonin receptors, potentially leading to antidepressant effects .

Peptide Synthesis

This compound is utilized as an organic buffer in peptide synthesis. Its high yield and efficiency make it a valuable reagent in biochemistry labs for synthesizing complex peptides, which are essential for various biological functions .

Research Tool in Neuropharmacology

The compound serves as a research tool for studying neuropharmacological mechanisms. Its ability to interact with neurotransmitter systems positions it as a candidate for investigating neurological disorders such as anxiety and depression .

Case Studies and Research Findings

Safety and Toxicity Considerations

While the compound shows promise in various applications, safety assessments indicate potential toxicity if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Proper laboratory safety protocols must be followed when handling this compound.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with serotonin receptors, particularly the 5-HT2A receptor, and may also inhibit monoamine oxidase enzymes . These interactions can modulate neurotransmitter levels and influence various physiological processes, including mood, cognition, and gastrointestinal motility .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include variations in substituent positions (e.g., hydroxyl, methyl, sulfonamide groups) and modifications to the ethylamine side chain. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Findings

Role of 1-Methyl Substitution :

- The methyl group at position 1 in the target compound enhances hydrophobic interactions with SERT’s allosteric site, as evidenced by its 2.5-fold higher binding affinity compared to 5-HT . This modification reduces steric hindrance and improves fit within the transporter’s hydrophobic pocket.

Position 5 Modifications: 5-OH (Target & 5-HT): Critical for hydrogen bonding with SERT residues. Removal (e.g., 5-methyltryptamine) abolishes this interaction, reducing activity .

Ethylamine Side Chain: The 2-aminoethyl group at position 3 is conserved across analogs, underscoring its role in SERT recognition. Modifications here (e.g., elongation, branching) are less explored but could impact binding kinetics.

Biological Activity

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, also known as a derivative of tryptamine, is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is fundamental to many biologically active molecules. The presence of an aminoethyl group enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 201.66 g/mol |

| Solubility | Soluble in water |

| Structural Similarity | Related to tryptamine and serotonin |

This compound functions primarily through its interaction with various receptors and enzymes:

- Target Enzymes : It acts on aralkylamine dehydrogenase light and heavy chains, influencing the metabolism of tryptophan into serotonin and melatonin, which are crucial for mood regulation and sleep cycles.

- Biochemical Pathways : The compound is involved in the tryptophan metabolism pathway, leading to the production of neurotransmitters that affect neurological functions.

Neurotransmitter Activity

Due to its structural similarity to serotonin, this compound may function as a neurotransmitter or neuromodulator. Studies indicate that it can influence mood and behavior by modulating serotonin levels in the brain .

Antioxidant Properties

Research has shown that indole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. While specific data for this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, suggesting a potential for similar activity .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of indole derivatives in models of Parkinson's disease. The results indicated that compounds similar to this compound could reduce neuronal death by modulating oxidative stress pathways .

Antimicrobial Efficacy

Another study focused on the synthesis of various indole derivatives and their antibacterial activities against Gram-positive and Gram-negative bacteria. Compounds exhibited minimum inhibitory concentrations (MIC) in the range of 20–40 µM against resistant strains, indicating promising antimicrobial properties .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its solubility in water. Its metabolism likely involves conversion into active metabolites that exert physiological effects through various pathways, including serotonin synthesis .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous indole derivatives (e.g., serotonin hydrochloride) suggest a multi-step approach involving:

- Core indole functionalization : Alkylation or substitution at the 1-position to introduce the methyl group.

- Ethylamine side-chain installation : Methods like azide-alkyne cycloaddition (as in ) or reductive amination could be adapted for introducing the 2-aminoethyl group.

- Hydrochloride salt formation : Protonation of the free base with HCl in an anhydrous solvent (e.g., ethanol or ether).

Q. Key considerations :

Q. How should researchers characterize the compound’s purity and structural integrity?

Standard analytical methods include:

Q. What safety precautions are critical for handling this compound?

- GHS hazards : Acute oral toxicity (H301), reproductive toxicity (H361) .

- Handling :

- Emergency measures :

- For skin contact: Wash with soap/water; seek medical attention.

- For inhalation: Move to fresh air; administer oxygen if needed .

Advanced Research Questions

Q. How can researchers design experiments to study its activity at 5-HT receptors?

Experimental design :

- Radioligand binding assays : Compete with [³H]-serotonin for receptor binding in transfected HEK293 cells or brain tissue homogenates.

- Functional assays : Measure intracellular cAMP levels (for 5-HT₄/₆/₇) or Ca²⁺ flux (for 5-HT₂) using fluorescent probes.

- Controls : Include a reference agonist (e.g., serotonin) and antagonist (e.g., ondansetron for 5-HT₃) .

Q. Data interpretation :

- Calculate IC₅₀ or EC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Cross-validate with orthogonal assays (e.g., electrophysiology) to confirm receptor specificity.

Q. How do structural modifications (e.g., methylation, halogenation) impact pharmacological activity?

Case study :

- 1-Methyl substitution (as in the target compound): Enhances metabolic stability by reducing CYP450-mediated oxidation.

- Halogenation : Introducing Cl or Br at the 5-position (e.g., 5-bromotryptamine in ) increases lipophilicity and receptor affinity but may reduce solubility.

Q. Methodology :

Q. How can researchers resolve contradictions in reported receptor subtype selectivity?

Common issues :

- Discrepancies in binding data due to differences in assay conditions (e.g., buffer pH, membrane preparation methods).

Q. Strategies :

Q. What are the best practices for studying its pharmacokinetics in preclinical models?

In vivo protocols :

- Administration : Intravenous (IV) or intraperitoneal (IP) dosing in rodents.

- Sample collection : Plasma/tissue samples at timed intervals post-dose.

- Analytical methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.